molecular formula C16H13N3O2S B14961632 3-(1,3-Benzodioxol-5-ylmethyl)-4-imino-3,4-dihydroquinazoline-2-thiol

3-(1,3-Benzodioxol-5-ylmethyl)-4-imino-3,4-dihydroquinazoline-2-thiol

Cat. No.: B14961632
M. Wt: 311.4 g/mol
InChI Key: TWAPNPLADJFWMS-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylmethyl)-4-imino-3,4-dihydroquinazoline-2-thiol is a complex organic compound that features a quinazoline core structure with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-ylmethyl)-4-imino-3,4-dihydroquinazoline-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.

    Quinazoline Core Construction: The quinazoline core is often constructed via the condensation of anthranilic acid derivatives with formamide or formic acid.

    Coupling Reaction: The benzodioxole moiety is then coupled with the quinazoline core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Thiol Introduction: The thiol group is introduced through a nucleophilic substitution reaction using thiourea under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-ylmethyl)-4-imino-3,4-dihydroquinazoline-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-(1,3-Benzodioxol-5-ylmethyl)-4-imino-3,4-dihydroquinazoline-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-ylmethyl)-4-imino-3,4-dihydroquinazoline-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]piperidine: Shares the benzodioxole moiety but differs in the core structure and functional groups.

    1-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Similar benzodioxole group but with a different core and functional groups.

Uniqueness

3-(1,3-Benzodioxol-5-ylmethyl)-4-imino-3,4-dihydroquinazoline-2-thiol is unique due to its combination of the quinazoline core with the benzodioxole moiety and the presence of both imino and thiol functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

4-amino-3-(1,3-benzodioxol-5-ylmethyl)quinazoline-2-thione

InChI

InChI=1S/C16H13N3O2S/c17-15-11-3-1-2-4-12(11)18-16(22)19(15)8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9,17H2

InChI Key

TWAPNPLADJFWMS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=C4C=CC=CC4=NC3=S)N

Origin of Product

United States

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